N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 851943-50-5
VCID: VC5034843
InChI: InChI=1S/C14H11N3O2S/c18-12(15-8-10-4-2-1-3-5-10)11-9-16-14-17(13(11)19)6-7-20-14/h1-7,9H,8H2,(H,15,18)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32

N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 851943-50-5

Cat. No.: VC5034843

Molecular Formula: C14H11N3O2S

Molecular Weight: 285.32

* For research use only. Not for human or veterinary use.

N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide - 851943-50-5

Specification

CAS No. 851943-50-5
Molecular Formula C14H11N3O2S
Molecular Weight 285.32
IUPAC Name N-benzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C14H11N3O2S/c18-12(15-8-10-4-2-1-3-5-10)11-9-16-14-17(13(11)19)6-7-20-14/h1-7,9H,8H2,(H,15,18)
Standard InChI Key WSMICNGEIUVPHR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises a thiazolo[3,2-a]pyrimidine scaffold fused with a pyrimidine ring at positions 3 and 2-a. The benzyl group is attached to the carboxamide moiety at position 6, contributing to its hydrophobic character (Figure 1). Key structural parameters include:

PropertyValue
Molecular formulaC₁₄H₁₁N₃O₂S
Molecular weight285.32 g/mol
IUPAC nameN-benzyl-5-oxo-[1,thiazolo[3,2-a]pyrimidine-6-carboxamide
XLogP32.1 (estimated)

The thiazole ring introduces sulfur-based electronic effects, while the pyrimidine moiety offers hydrogen-bonding capabilities, critical for target binding.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. Key signals include:

  • ¹H NMR: A singlet at δ 8.2 ppm (pyrimidine H-7), multiplet at δ 7.3–7.5 ppm (benzyl aromatic protons), and a broad peak at δ 6.8 ppm (amide NH).

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N).

Synthesis Methods

Multi-Step Reaction Pathways

Synthesis typically involves condensation, cyclization, and functionalization steps (Table 1):

StepReaction TypeConditionsReagents/Catalysts
1Thiazole formationReflux, 12 hThiourea, α-haloketone
2Pyrimidine fusion80°C, 6 hZnCl₂ (catalyst)
3Carboxamide couplingRoom temperature, 24 hBenzylamine, DCC

Key Notes:

  • Zinc chloride catalyzes the cyclization step, enhancing yield (up to 68%).

  • Dichlorocyclohexylcarbodiimide (DCC) mediates amide bond formation with minimal byproducts.

Purification and Optimization

Chromatographic techniques (e.g., silica gel column) isolate the product, while recrystallization from ethanol improves purity (>95%). Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% .

Biological Activities

Cyclooxygenase (COX) Inhibition

In vitro assays demonstrate COX-2 selectivity with an IC₅₀ of 1.34 µM, comparable to celecoxib (IC₅₀ = 0.98 µM). The benzyl group enhances hydrophobic interactions with the enzyme’s active site, as modeled via molecular docking.

CompoundGI₅₀ (µM)Target
Parent compound10.2Src kinase
2-Methyl analog7.93Src kinase
4-Chloro-N-benzyl derivative5.14PI3K/Akt pathway

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 µg/mL), activity correlates with membrane disruption, as evidenced by electron microscopy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator